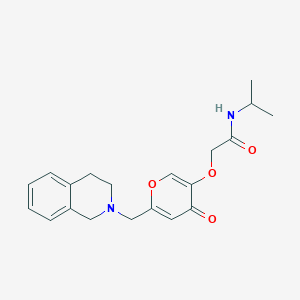

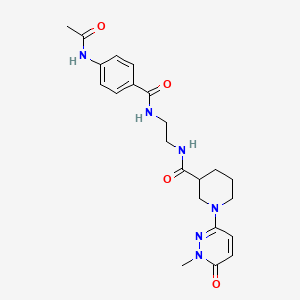

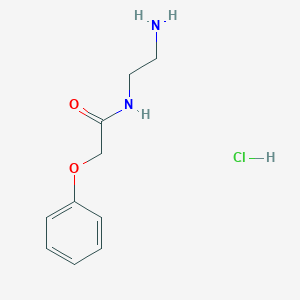

![molecular formula C10H13N3O2S B2798550 [(E)-(2,5-二甲氧基苯基)甲基亚胺]硫脲 CAS No. 1254353-86-0](/img/structure/B2798550.png)

[(E)-(2,5-二甲氧基苯基)甲基亚胺]硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiourea synthesis can be achieved by a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . A detailed method for the preparation of thiourea using a nucleophilic substitution reaction is reported. Urea and Lawesson’s reagent were used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis

The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . The non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), were calculated using the same method .Chemical Reactions Analysis

Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . The nature of these carbamoyl thioureas permits creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines .Physical And Chemical Properties Analysis

Thiourea exhibits a broad spectrum of bioactivities due to its special structural features and electron-rich environment . The synthetic inhibitor 2-amino-N-(phenylcarbamothioyl) benzamide (APCB) was assessed as a corrosion inhibitor for mild steel (MS) in 0.5 M H2SO4 .科学研究应用

羟基自由基清除和保护组织免受损伤

- 硫脲,包括 (E)-(2,5-二甲氧基苯基)亚甲基氨基]硫脲等衍生物,以其清除羟基自由基的能力而闻名。这种特性使它们能够有效保护组织免受这些自由基造成的损伤。例如,二甲基硫脲已在研究中用于了解羟基自由基在人类疾病中的作用以及它们参与中性粒细胞介导的组织损伤 (Wasil et al., 1987)。

在化学合成中的作用

- 硫脲衍生物,包括 (E)-(2,5-二甲氧基苯基)亚甲基氨基]硫脲,用于化学合成。它们参与形成各种衍生物,如 2-氨基噻唑啉酮和 2-氨基噻唑,这些衍生物在各种工业应用中很重要 (Toplak et al., 2003)。

潜在的抗癌活性

- 硫脲衍生物因其潜在的抗癌活性而受到研究。对 1-苯甲酰-3-甲基硫脲等衍生物的研究显示出对某些癌细胞系的良好细胞毒性,表明在癌症治疗中具有潜在用途 (Ruswanto et al., 2015)。

抗氧化作用和金属螯合

- 硫脲化合物已通过羟基自由基清除之外的机制证明了抗氧化作用。例如,它们可以与铜等金属形成螯合物,从而防止铜介导的氧化损伤 (Zhu et al., 2002)。

在传感应用中的用途

- 硫脲衍生物已用于开发用于检测各种物质的传感器。例如,已开发出基于苯乙炔衍生物的荧光探针,用于灵敏的硫脲检测 (Wang et al., 2016)。

作用机制

安全和危害

未来方向

Imidazole and benzimidazole rings, which are widely explored and utilized by the pharmaceutical industry for drug discovery, have garnered interest due to their special structural features and electron-rich environment . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

属性

IUPAC Name |

[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-14-8-3-4-9(15-2)7(5-8)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTWGJLDKNTGFB-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

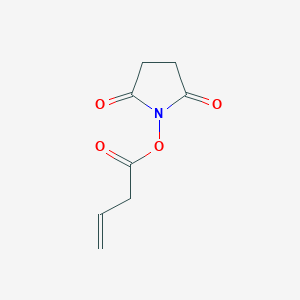

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2798469.png)

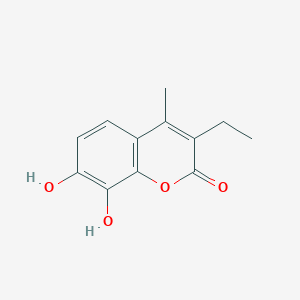

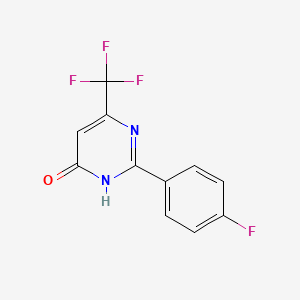

![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)

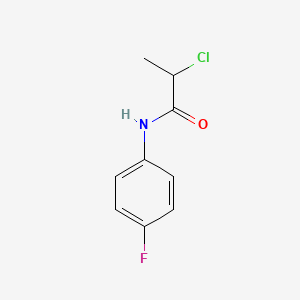

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)

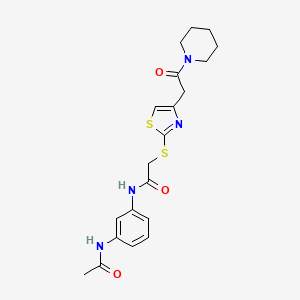

![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)